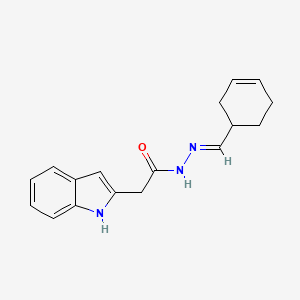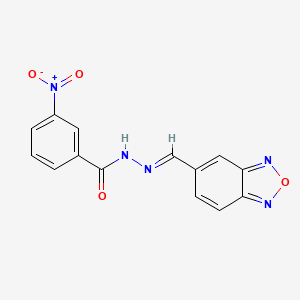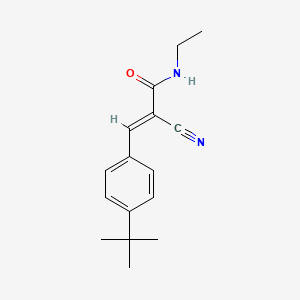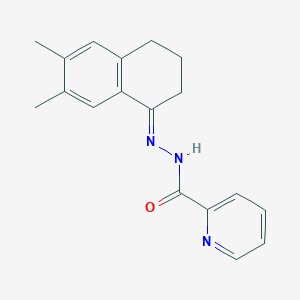
N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide, also known as CIAH, is a hydrazide derivative that has been synthesized and studied for its potential applications in scientific research. This compound has a unique structure that allows it to interact with various biological targets, making it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cellular processes. N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide has been shown to interact with proteins such as COX-2, MMP-9, and EGFR, which are known to play critical roles in cancer progression and inflammation.
Biochemical and Physiological Effects:
N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide has been shown to exhibit various biochemical and physiological effects, such as the inhibition of tumor cell growth, the suppression of inflammatory responses, and the modulation of immune function. This compound has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide, including its further optimization as a potential drug candidate, its use as a tool for studying various biological processes, and its application in the development of new diagnostic and therapeutic approaches. Additional studies are needed to fully understand the mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide and its potential applications in various scientific research fields.
Méthodes De Synthèse
N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide can be synthesized using a simple and efficient method, which involves the condensation of 3-cyclohexen-1-ylmethylene and 2-(1H-indol-2-yl)acetic acid hydrazide in the presence of a suitable reagent. The resulting product is purified and characterized using various analytical techniques, such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Propriétés
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(1H-indol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(20-18-12-13-6-2-1-3-7-13)11-15-10-14-8-4-5-9-16(14)19-15/h1-2,4-5,8-10,12-13,19H,3,6-7,11H2,(H,20,21)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFHAMKFXJWOPL-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)CC2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC(=O)CC2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B5818192.png)

![N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5818204.png)


![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)


![N-[2-(1-piperidinyl)ethyl]cyclooctanamine](/img/structure/B5818272.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5818278.png)
![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)

![N'-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818292.png)
![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5818301.png)